molecular formula C₁₃H₁₃N₃O₄ B1145384 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 1421593-78-3

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Numéro de catalogue B1145384
Numéro CAS: 1421593-78-3
Poids moléculaire: 275.26
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is also known as Lenalidomide . It is a powder form substance and is used in various research and development activities .


Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O3 . The SMILES string representation is O=C1N(C2CCC(NC2=O)=O)CC3=C1C=CC=C3N . The InChI representation is 1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.26 . It has a density of 1.5±0.1 g/cm3 . Its boiling point is 614.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol . The flash point is 325.1±31.5 °C . The index of refraction is 1.672 . The molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

Applications De Recherche Scientifique

Hematology: Treatment of Multiple Myeloma

Summary of Application

5-Hydroxy-lenalidomide, also known as Lenalidomide, is a thalidomide derivative used to treat multiple myeloma . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Methods of Application

Lenalidomide is available as oral capsules and is often used in combination with dexamethasone for the treatment of multiple myeloma . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Results or Outcomes

The implementation of immunomodulatory drugs like Lenalidomide has been a milestone in improving the clinical outcomes for multiple myeloma patients . Despite the initial poor prognosis for these patients, their life expectancy has improved significantly with the development of novel agents like Lenalidomide .

Hematology: Treatment of Amyloidosis

Summary of Application

Lenalidomide is also used in the treatment of newly diagnosed Amyloidosis (ND-AL) . It works through various mechanisms, can cause direct toxicity to plasma cells, inhibits angiogenesis, and promotes tumor apoptosis .

Methods of Application

A systematic search of databases was performed to analyze the efficacy and toxicity of Lenalidomide based regimens for the treatment of newly diagnosed Amyloidosis .

Results or Outcomes

In a phase II trial, Overall hematological response (OHR) was 46% with complete response (CR) in 25%, very good partial response (VGPR) in 18% and partial response (PR) in 3% patients . Organ response (OR) was 46% with maximum patients showing response in kidney (43%) and heart (26%) .

Hematology: Treatment of Myelodysplastic Syndromes

Summary of Application

5-Hydroxy-lenalidomide is used for the treatment of transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities .

Methods of Application

Lenalidomide is available as oral capsules and is often used for the treatment of myelodysplastic syndromes . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Results or Outcomes

The use of Lenalidomide has shown significant improvement in the life expectancy of patients with myelodysplastic syndromes .

Hematology: Treatment of Mantle Cell Lymphoma

Summary of Application

Lenalidomide is used for the treatment of adult patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib .

Methods of Application

Lenalidomide is administered orally and is often used in combination with other drugs for the treatment of mantle cell lymphoma .

Results or Outcomes

The use of Lenalidomide has shown significant improvement in the clinical outcomes for patients with mantle cell lymphoma .

Hematology: Treatment of Follicular Lymphoma

Summary of Application

Lenalidomide, in combination with a rituximab product, is indicated for the treatment of adult patients with previously treated follicular lymphoma (FL) .

Methods of Application

Lenalidomide is administered orally and is often used in combination with rituximab, a monoclonal antibody, for the treatment of follicular lymphoma .

Results or Outcomes

The use of Lenalidomide in combination with rituximab has shown significant improvement in the clinical outcomes for patients with follicular lymphoma .

Hematology: Treatment of Marginal Zone Lymphoma

Summary of Application

Lenalidomide, in combination with a rituximab product, is indicated for the treatment of adult patients with previously treated marginal zone lymphoma (MZL) .

Methods of Application

Lenalidomide is administered orally and is often used in combination with rituximab for the treatment of marginal zone lymphoma .

Results or Outcomes

The use of Lenalidomide in combination with rituximab has shown significant improvement in the clinical outcomes for patients with marginal zone lymphoma .

Propriétés

IUPAC Name

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIRLGUOUTXTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione

CAS RN

1421593-78-3
Record name 5-Hydroxy-lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 3
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 4
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 5
Reactant of Route 5
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Reactant of Route 6
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.